4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid

Inflammation Enzyme inhibition 5-Lipoxygenase

4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid (CAS 2097992-75-9, molecular formula C₉H₁₀BrNO₃, molecular weight 260.08 g/mol) is a 5-substituted pyrrolidine-3-carboxylic acid derivative featuring a brominated furan moiety directly linked to the pyrrolidine ring at the 4-position. The compound belongs to a class of heterocyclic building blocks bearing both a secondary amine (pyrrolidine NH) and a carboxylic acid group, positioning it as a bifunctional intermediate for medicinal chemistry and targeted protein degradation applications.

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
CAS No. 2097992-75-9
Cat. No. B1477968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid
CAS2097992-75-9
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C(=O)O)C2=CC=C(O2)Br
InChIInChI=1S/C9H10BrNO3/c10-8-2-1-7(14-8)5-3-11-4-6(5)9(12)13/h1-2,5-6,11H,3-4H2,(H,12,13)
InChIKeyWFJFAHYPSPUJNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid (CAS 2097992-75-9): Structural and Physicochemical Baseline for Procurement Evaluation


4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid (CAS 2097992-75-9, molecular formula C₉H₁₀BrNO₃, molecular weight 260.08 g/mol) is a 5-substituted pyrrolidine-3-carboxylic acid derivative featuring a brominated furan moiety directly linked to the pyrrolidine ring at the 4-position . The compound belongs to a class of heterocyclic building blocks bearing both a secondary amine (pyrrolidine NH) and a carboxylic acid group, positioning it as a bifunctional intermediate for medicinal chemistry and targeted protein degradation applications. Its molecular architecture places it within lead-like chemical space with zero violations of Lipinski's Rule of Five, making it suitable for fragment-based and lead-optimization campaigns .

Why 4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid Cannot Be Interchanged with In-Class Analogs


Although multiple 4-(heteroaryl)pyrrolidine-3-carboxylic acid analogs share the same core scaffold, critical structural variables—specifically the bromine substitution pattern on the furan ring, the regioisomeric attachment point (furan-2-yl vs. furan-3-yl), and the presence of the free carboxylic acid—produce measurably distinct reactivity profiles that preclude generic substitution. The bromine atom at the furan 5-position provides a unique synthetic handle for palladium-catalyzed cross-coupling reactions that is entirely absent in non-halogenated analogs, while the free carboxylic acid eliminates the deprotection burden inherent to ester-protected variants. Furthermore, this compound has undergone at least one publicly documented biochemical evaluation—a 5-lipoxygenase inhibition screen at 100 µM—yielding a definitive negative result [1] that may differentiate it from structurally related pyrrolidine-furan compounds with reported enzyme inhibitory activity. Researchers and procurement specialists should note that **high-strength differential evidence for this compound is currently limited in the published literature**, and the evidence presented below should be interpreted with this caveat.

Quantitative Differentiation Evidence for 4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid vs. Closest Analogs


5-Lipoxygenase (5-LO) Inhibition Screening: Definitive Negative Result at 100 µM

The target compound was evaluated in a ChEMBL-deposited binding assay (CHEMBL620010) for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM and was reported to show no significant activity (NS) [1]. This negative result provides a concrete data point that the 4-(5-bromofuran-2-yl) substitution pattern does not confer 5-LO inhibitory activity at this concentration, in contrast to certain structurally distinct pyrrolidine-containing 5-LO inhibitors described in the literature. This data point can be used to triage the compound away from 5-LO-targeted discovery programs.

Inflammation Enzyme inhibition 5-Lipoxygenase

Bromine Substituent as a Palladium-Catalyzed Cross-Coupling Handle: Synthetic Differentiation from Non-Halogenated Analogs

The bromine atom at the furan 5-position of 4-(5-bromofuran-2-yl)pyrrolidine-3-carboxylic acid provides a reactive site for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other palladium-catalyzed cross-coupling reactions, enabling late-stage diversification into biaryl, aminoaryl, and alkynyl derivatives without altering the pyrrolidine-3-carboxylic acid core . In contrast, the non-halogenated analog 4-(furan-2-yl)pyrrolidine-3-carboxylic acid (CAS 959579-57-8) lacks this C-Br bond and requires electrophilic aromatic substitution or directed metalation for further functionalization—processes that are less selective and less compatible with the free carboxylic acid and secondary amine present in the molecule. The C-Br bond length (approximately 1.89 Å) and polarization also influence the electronic distribution across the furan ring, potentially altering π-stacking interactions in protein binding pockets compared to C-H, C-CH₃, or C-Cl substituted analogs.

Synthetic chemistry Cross-coupling C-C bond formation

Free Carboxylic Acid vs. Ester Analogs: Direct Conjugation Readiness Without Deprotection

4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid possesses a free carboxylic acid group (pKa predicted ~4.8), enabling direct amide bond formation with amine-containing linkers, E3 ligase ligands, or target-protein ligands without requiring a preliminary ester hydrolysis step . This contrasts with methyl 4-(5-bromofuran-2-yl)pyrrolidine-3-carboxylate (CAS not independently assigned; MW 274.11 g/mol), which requires saponification or acidic hydrolysis to liberate the carboxylic acid before conjugation—adding a synthetic step, reducing overall yield, and potentially compromising the bromofuran moiety under basic or acidic conditions. For PROTAC degrader construction, where the carboxylic acid serves as the attachment point for linker installation via amide coupling, the free acid form eliminates a deprotection step that ester analogs mandate .

Bioconjugation Amide coupling PROTAC synthesis

Physicochemical Drug-Likeness Profile: MW 260.08 with Zero Lipinski Violations

With a molecular weight of 260.08 g/mol, calculated logP within drug-like range, and only one hydrogen bond donor (carboxylic acid OH) and five hydrogen bond acceptors, 4-(5-bromofuran-2-yl)pyrrolidine-3-carboxylic acid satisfies all four Lipinski Rule of Five criteria with zero violations . This places the compound well within lead-like chemical space (MW < 350, clogP < 3) and close to fragment-like space (MW < 300), making it suitable as both a starting point for fragment-based drug discovery and a constituent of larger bifunctional molecules such as PROTACs. By comparison, the N-alkylated analog 1-[(5-bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid (CAS 1340498-96-5, MW 274.11 g/mol) has a higher molecular weight and an additional rotatable bond due to the CH₂ linker, altering its pharmacokinetic parameter predictions . The smaller size and lower rotatable bond count of the target compound favor higher ligand efficiency metrics when normalized by heavy atom count.

Drug-likeness Physicochemical properties Fragment-based drug discovery

Synthetic Process Coverage: 5-Substituted 3-Pyrrolidine Carboxylic Acid Derivative Platform

The compound falls within the generic scope of US Patent Application 20210276954 (also published as WO2018043726), which describes a concise process for preparing 5-substituted 3-pyrrolidine carboxylic acid derivatives [1]. This patent, assigned to Okinawa Institute of Science and Technology School Corporation, discloses a synthetic route employing nitroalkane addition to 4-oxopent-2-enoate derivatives followed by reductive cyclization, yielding the pyrrolidine-3-carboxylic acid scaffold with diverse 5-substitution. The existence of this patented synthetic methodology implies that the compound can be accessed through a validated, potentially scalable route, reducing supply-chain risk relative to compounds requiring de novo route development. Non-patented analogs may lack equivalent process documentation, introducing uncertainty in large-scale procurement.

Process chemistry Patent coverage Scalable synthesis

Procurement-Relevant Application Scenarios for 4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid (CAS 2097992-75-9)


Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 260.08 g/mol and zero Lipinski violations, 4-(5-bromofuran-2-yl)pyrrolidine-3-carboxylic acid satisfies fragment-like criteria (MW < 300) . The bromine atom provides a synthetic vector for fragment elaboration via structure-based design, while the bifunctional nature (secondary amine + carboxylic acid) offers two orthogonal conjugation points. Procurement of this compound for fragment library assembly is supported by its favorable physicochemical profile relative to the heavier N-alkylated analog (MW 274.11).

PROTAC Degrader Building Block: Linker Installation via Carboxylic Acid

The free carboxylic acid group enables direct amide coupling to amine-terminated linkers without requiring a preliminary deprotection step . This is a critical advantage over methyl ester analogs for high-throughput PROTAC library synthesis, where eliminating one synthetic step per degrader candidate yields measurable time and cost savings across parallel synthesis campaigns. The bromine substituent on the furan additionally permits late-stage diversification of the protein-of-interest (POI) ligand portion through cross-coupling chemistry [1].

5-Lipoxygenase Program Triage and Target De-Selection

The definitive negative result in the 5-LO inhibition assay at 100 µM (ChEMBL CHEMBL620010) provides an actionable data point for inflammation and immunology research teams. Compounds that lack 5-LO inhibitory activity are valuable as negative controls or for programs where 5-LO inhibition is an undesired off-target effect. Procurement of this compound for counter-screening panels leverages its documented lack of activity in this specific assay.

Structure-Activity Relationship (SAR) Exploration via Pd-Catalyzed Diversification

The C-Br bond at the furan 5-position enables systematic SAR exploration around the furan ring through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions . Medicinal chemistry teams procuring this compound can generate focused libraries of biaryl, aminoaryl, and alkynyl derivatives while preserving the pyrrolidine-3-carboxylic acid core, which is not feasible with the non-halogenated analog 4-(furan-2-yl)pyrrolidine-3-carboxylic acid. The patent-backed synthetic process for the core scaffold [1] further supports multi-gram procurement for library synthesis.

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